Ansornitinib

Fibrosis Kinase Inhibitor Selectivity

Choose Ansornitinib (ANG-3070) for its unique kinase selectivity profile. Unlike broad-spectrum inhibitors like nintedanib, it potently targets PDGFR, VEGFR2, and DDR1/2 while exhibiting weak FGFR1 inhibition (IC50 >10 µM), making it the premier tool for mechanistic fibrosis studies. Ideal for pulmonary and renal fibrosis models. Available in ≥98% purity, supported by comprehensive analytical data.

Molecular Formula C30H32N6O4
Molecular Weight 540.6 g/mol
CAS No. 1448874-96-1
Cat. No. B10830839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnsornitinib
CAS1448874-96-1
Molecular FormulaC30H32N6O4
Molecular Weight540.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=N5)C(=O)OC)O
InChIInChI=1S/C30H32N6O4/c1-34-15-17-36(18-16-34)19-25(37)35(2)22-11-9-21(10-12-22)31-27(20-7-5-4-6-8-20)26-23-13-14-24(30(39)40-3)32-28(23)33-29(26)38/h4-14,38H,15-19H2,1-3H3,(H,32,33)
InChIKeyCIBINADBMIHXHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ansornitinib (CAS 1448874-96-1) for Research: An Orally Active Dual Kinase Inhibitor Targeting PDGFR and VEGFR2


Ansornitinib (also known as ANG-3070) is a small-molecule, orally bioavailable tyrosine kinase inhibitor (TKI) that primarily targets the platelet-derived growth factor receptor (PDGFR) and the vascular endothelial growth factor receptor 2 (VEGFR2/KDR) [1]. It is under investigation as an antifibrotic agent, with its mechanism of action centered on the inhibition of pathways critical to the proliferation and activation of fibroblasts and the progression of fibrosis [2]. In addition to its primary targets, ansornitinib also exhibits activity against Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), which are further implicated in the pathogenesis of fibrotic diseases .

Why Ansornitinib Cannot Be Substituted by Generic Kinase Inhibitors in Fibrosis Research


Substituting ansornitinib with a generic multi-kinase inhibitor such as nintedanib, sunitinib, or imatinib is not scientifically equivalent due to fundamental differences in their target kinase inhibition profiles, resulting biological activity, and pharmacokinetic properties. Nintedanib, for instance, potently inhibits FGFR1/2/3 in addition to VEGFR and PDGFR, a broader spectrum that can lead to a distinct efficacy and toxicity profile . In contrast, ansornitinib exhibits limited interaction with other receptor tyrosine kinases, as demonstrated by its weak inhibition of FGFR1 with an IC50 between 10-20 μM [1]. Furthermore, clinical development programs have explicitly positioned ansornitinib as an alternative for patients who are naïve to, have refused, or have discontinued treatment with nintedanib or pirfenidone due to intolerance or lack of response, underscoring its distinct clinical value proposition [2].

Quantitative Differentiation Guide for Ansornitinib (ANG-3070) Research Use


Differentiated Kinase Selectivity Profile Compared to Broader-Spectrum Agents

Ansornitinib demonstrates a more restricted kinase inhibition profile compared to the triple angiokinase inhibitor nintedanib. While nintedanib potently inhibits the FGFR family (FGFR1/2/3 IC50s: 69/37/108 nM) in addition to VEGFR and PDGFR , ansornitinib exhibits much weaker inhibition of FGFR1, with a reported IC50 range of 10-20 μM [1]. This difference in kinase selectivity translates to a distinct biological activity profile that is more focused on PDGFR and VEGFR signaling pathways.

Fibrosis Kinase Inhibitor Selectivity

In Vivo Efficacy in a TGFβ-Driven Model of Pulmonary Fibrosis

In a TGFβ-positive transgenic mouse model, a well-established model for studying pulmonary fibrosis, treatment with ansornitinib for four weeks resulted in a measurable antifibrotic effect. Specifically, the drug led to a reduction in lung fibrosis score and decreased levels of alpha-smooth muscle actin (α-SMA), a well-characterized marker of myofibroblast activation and early-stage fibrosis [1].

Pulmonary Fibrosis In Vivo Antifibrotic

Additional Kinase Targets (DDR1/2) Implicated in Fibrosis

Beyond its primary targets, ansornitinib is reported to target Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) . These collagen-activated receptor tyrosine kinases are increasingly recognized for their role in promoting fibrosis in organs such as the kidney and lung [1]. In contrast, other common VEGFR/PDGFR inhibitors, such as nintedanib, are not primarily characterized by potent DDR1/2 inhibition. While specific IC50 values for ansornitinib against DDR1/2 are not available in the public domain, this is a distinctive feature of its reported target profile.

DDR1 DDR2 Renal Fibrosis Kinase Inhibition

Validated Research Applications for Ansornitinib (ANG-3070) Based on Current Evidence


Investigating PDGFR and VEGFR2 Signaling in Pulmonary Fibrosis Models

Ansornitinib is a suitable tool for research into pulmonary fibrosis. Its in vivo efficacy has been demonstrated in a TGFβ-driven mouse model of lung fibrosis, where a 4-week oral dosing regimen (25 mg/kg, twice daily) reduced fibrosis scores and α-SMA expression [1]. This provides a clear experimental basis for its use in evaluating the role of PDGFR and VEGFR2 pathways in disease progression.

Dissecting Kinase-Specific Roles in Renal Fibrosis and Disease

The compound's activity against PDGFR, VEGFR2, and DDR1/2 makes it a potent tool for renal fibrosis research. The dual inhibition of PDGFR and VEGFR2 has been shown to mitigate disease in polycystic kidney disease models [2]. Furthermore, its targeting of DDR1/2, receptors highly expressed in the kidney, allows for specific interrogation of these pathways in models like the Unilateral Ureteral Obstruction (UUO) mouse model [3].

As a Comparator for FGFR-Dependent Versus FGFR-Independent Antifibrotic Effects

Due to its weak inhibition of FGFR1 (IC50 > 10 µM), ansornitinib serves as an excellent comparator agent to broader-spectrum kinase inhibitors like nintedanib . Researchers can use ansornitinib to delineate the biological effects that are specifically dependent on PDGFR/VEGFR signaling from those that also require FGFR pathway inhibition. This is a critical application for mechanistic studies and for developing biomarkers of response or resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ansornitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.